molecular formula C24H25N3O B14955351 1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide

1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide

Cat. No.: B14955351
M. Wt: 371.5 g/mol
InChI Key: MLZQOODYHDGIMG-UHFFFAOYSA-N
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Description

1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide is a complex organic compound that features a benzhydryl group, a pyridyl group, and an azetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide is unique due to its combination of a benzhydryl group, a pyridyl group, and an azetane ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

1-benzhydryl-N-(2-pyridin-2-ylethyl)azetidine-3-carboxamide

InChI

InChI=1S/C24H25N3O/c28-24(26-16-14-22-13-7-8-15-25-22)21-17-27(18-21)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-13,15,21,23H,14,16-18H2,(H,26,28)

InChI Key

MLZQOODYHDGIMG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=N4

Origin of Product

United States

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